Lanthanum nitride (LaN) is a chemical compound classified as a rare-earth nitride. It is a refractory material, indicating its high resistance to heat and wear. LaN has garnered significant scientific interest due to its unique physical and chemical properties, making it suitable for diverse applications across various fields, including catalysis, energy storage, and optoelectronics. []
Lanthanum(III) nitride is an inorganic compound with the chemical formula LaN. It consists of lanthanum and nitrogen, forming a binary nitride. This compound typically appears as a black powder and is characterized by its insolubility in water. Lanthanum(III) nitride has garnered attention for its various applications in catalysis, electronics, and magnetic materials due to its unique properties and reactivity.
Lanthanum(III) nitride is classified as a metal nitride, specifically belonging to the group of lanthanide compounds. It is synthesized from lanthanum sources, such as lanthanum trihydride or lanthanum amalgam, in the presence of nitrogen gas. The compound is significant in both scientific research and industrial applications, particularly in fields such as materials science and electronics.
Several methods are employed to synthesize lanthanum(III) nitride:
These synthesis methods are typically conducted under controlled conditions to ensure high purity and yield of the resulting compound.
The molecular structure of lanthanum(III) nitride features a crystalline arrangement where each lanthanum atom is surrounded by nitrogen atoms in a specific geometric configuration. The precise crystal structure can vary depending on the synthesis conditions, but it generally exhibits a hexagonal or cubic lattice arrangement.
The structural characteristics contribute to its physical properties, including its semiconducting behavior, which is valuable for various electronic applications .
Lanthanum(III) nitride participates in several notable chemical reactions:
These reactions highlight the compound's reactivity, particularly its interactions with water and acids, which are crucial for understanding its behavior in various environments .
The mechanism of action of lanthanum(III) nitride involves its reactivity with environmental factors such as moisture. Upon contact with water, it hydrolyzes to form lanthanum hydroxide and ammonia, which can affect biological systems.
This biochemical pathway indicates potential implications for biomedical applications, particularly in bone health research.
These properties make lanthanum(III) nitride suitable for various applications in materials science and electronics .
Lanthanum(III) nitride has several important applications:
Conventional solid-state synthesis of lanthanum nitride (LaN) faces challenges such as high calcination temperatures, inhomogeneous mixing, and extended reaction times. To overcome these limitations, molten salt synthesis (MSS) has emerged as a versatile and efficient alternative. This method employs nitrate or nitrite molten salts (e.g., NaNO₂, NaNO₃-KNO₃ eutectic) as reaction media, enabling the formation of phase-pure LaN at significantly lower temperatures (450–850°C) and shorter durations (~2 hours) compared to traditional routes [1]. The MSS process leverages the oxidizing properties and basicity of the molten flux to control crystallinity and morphology. For example, the addition of Na₂O₂ enhances oxidation kinetics, facilitating the synthesis of hexagonal LaN nanocrystals with tailored surface areas (15–30 m²/g) and crystallite sizes (20–50 nm) [1].
Table 1: Molten Salt Systems for LaN Synthesis
Salt System | Optimal Temperature Range | Phase Purity | Crystallite Size (nm) |
---|---|---|---|
NaNO₂ | 450–750°C | Orthorhombic | 20–30 |
NaNO₃-KNO₃ | 650–800°C | Hexagonal | 30–40 |
NaNO₃-KNO₃ + Na₂O₂ | 550–750°C | Hexagonal | 25–50 |
While bulk LaN exhibits ionic/metallic behavior, its integration into carbon nanostructures enables unique electronic configurations. Endohedral cluster fullerenes like LaₓN@Cₙ (e.g., La₃N@C₈₀) form via arc-discharge or high-pressure methods, where lanthanum nitride clusters are encapsulated within carbon cages. Density Functional Theory (DFT) analyses reveal that the La₃N cluster adopts a planar or pyramidal geometry within C₈₀, depending on lanthanum’s ionic radius. For La³⁺ (ionic radius: 1.032 Å), the cluster bends significantly (θ = 31.3°), whereas smaller Lu³⁺ (0.861 Å) yields a near-planar structure [4] [7]. Charge transfer of six electrons from La₃N to the C₈₀ cage stabilizes the complex, modifying frontier orbitals: the HOMO localizes on the cluster, while the LUMO resides on the fullerene [4]. This electronic redistribution enables applications in quantum informatics and molecular magnetism.
High-pressure synthesis using laser-heated diamond anvil cells (LH-DAC) facilitates access to non-equilibrium LaN polymorphs. At >30 GPa and ~2000 K, lanthanum metal reacts with supercritical nitrogen fluid to form a cubic phase (P-lattice) distinct from ambient-pressure NaCl-type structures [5]. This phase exhibits a Vickers hardness of ~15 GPa, indicating enhanced mechanical properties. Concurrently, hexagonal LaN undergoes a pressure-induced electronic transition: DFT calculations show bandgap collapse above 25 GPa, transitioning from semiconducting to metallic behavior. Upon decompression, the cubic phase remains metastable down to 5 GPa but decomposes under ambient conditions, limiting practical utilization without stabilization strategies [5].
Table 2: High-Pressure Phases of LaN
Phase | Synthesis Conditions | Structure | Stability Range | Properties |
---|---|---|---|---|
Cubic (P-lattice) | 30 GPa, 2000 K | Primitive Cubic | 5–30 GPa | Metallic, Hard |
Hexagonal | Ambient Pressure | NaCl-type | >5 GPa | Semiconducting |
Precursor stoichiometry critically governs the composition and defect density of LaN. In molten salt synthesis, La: N molar ratios of 1:1 prevent secondary phase formation (e.g., La₂O₃ or LaOₙNₘ). Deviations >5% induce oxygen contamination or nitrogen vacancies, elevating electrical resistivity by up to 50% [1] [5]. Similarly, in solid-state reactions, nitrogen excess (N/La >1.2) compensates for N₂ volatilization during calcination. Advanced techniques like sodium flux synthesis (using Na/K melts) enhance diffusion kinetics, yielding near-stoichiometric LaN with <0.5% oxygen impurities [3]. This precision enables tunable carrier concentrations (10¹⁷–10¹⁹ cm⁻³), essential for electronic applications.
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